![molecular formula C10H11NO3 B13572230 [1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
[1-(2-Nitro-phenyl)-cyclopropyl]-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Nitro-phenyl)-cyclopropyl]-methanol: is an organic compound with the molecular formula C10H11NO3 It is characterized by a cyclopropyl group attached to a methanol moiety, with a nitro group positioned on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Nitro-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the nitro group. One common method involves the reaction of 2-nitrobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2-Nitro-phenyl)-cyclopropyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, NaBH4, ethanol or methanol as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl-cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: [1-(2-Nitro-phenyl)-cyclopropyl]-methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to evaluate its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of [1-(2-Nitro-phenyl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
- [1-(2-Nitro-phenyl)-cyclopropyl]-methanol
- [1-(2-Nitro-phenyl)-cyclopropyl]-ethanol
- [1-(2-Nitro-phenyl)-cyclopropyl]-propanol
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the methanol moiety. This functional group enhances its solubility and reactivity in various chemical reactions. Additionally, the position of the nitro group on the phenyl ring influences its electronic properties and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
[1-(2-nitrophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,12H,5-7H2 |
Clé InChI |
HLGRCBKLOYIOPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
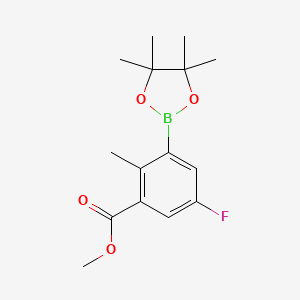
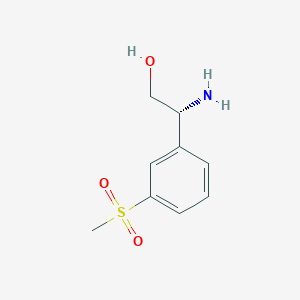
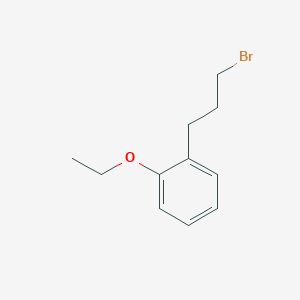
![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
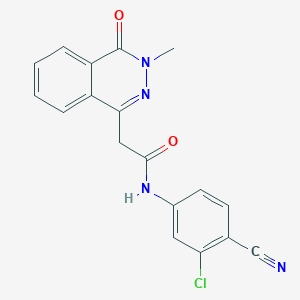
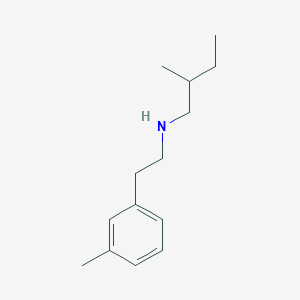
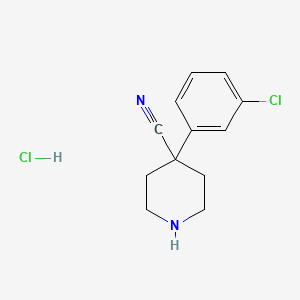
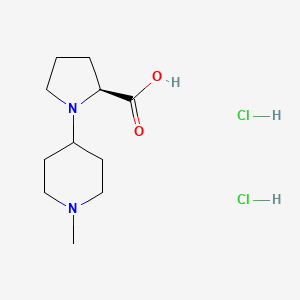
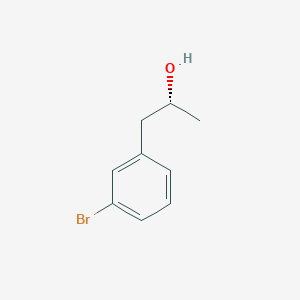
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
